
Tris(triphenylphosphine)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(triphenylphosphine)nickel is a coordination compound that features a nickel center coordinated by three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and versatile applications. It is often used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction is as follows:
NiCl2+3PPh3+NaBH4→Ni(PPh3)3+NaCl+B2H6
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. similar methods involving the reduction of nickel salts in the presence of triphenylphosphine are employed on a larger scale, often using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tris(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or nitrogen-based ligands.
Major Products:
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Reduced organic compounds and nickel(0) species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which tris(triphenylphosphine)nickel exerts its effects is primarily through its role as a catalyst. The nickel center can undergo oxidative addition and reductive elimination, facilitating the formation and breaking of chemical bonds. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity, allowing for precise control over the catalytic process.
Comparación Con Compuestos Similares
Tetrakis(triphenylphosphine)nickel(0): Another nickel-phosphine complex with four triphenylphosphine ligands.
Bis(triphenylphosphine)nickel(II) chloride: A nickel complex with two triphenylphosphine ligands and two chloride ligands.
Tris(triphenylphosphine)rhodium(I) chloride: A rhodium complex with similar coordination to tris(triphenylphosphine)nickel.
Uniqueness: this compound is unique due to its specific coordination environment and the resulting electronic properties. This makes it particularly effective as a catalyst in certain reactions where other similar compounds may not perform as well.
Propiedades
Fórmula molecular |
C54H45NiP3 |
|---|---|
Peso molecular |
845.5 g/mol |
Nombre IUPAC |
nickel;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
Clave InChI |
VGZIOHINNQGTOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


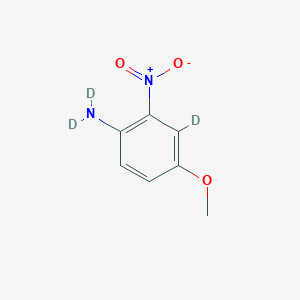
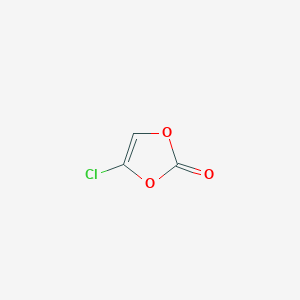

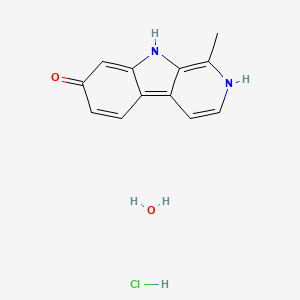

![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
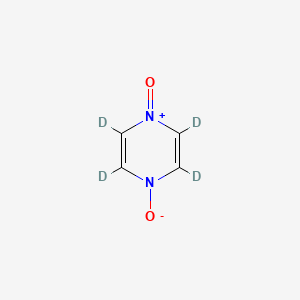


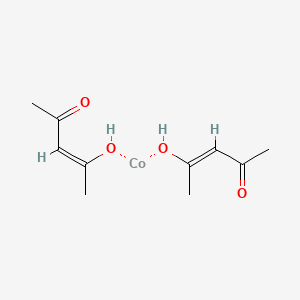
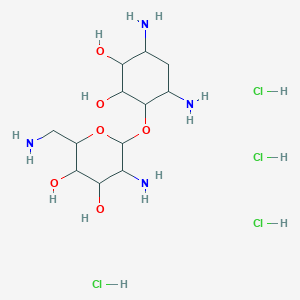
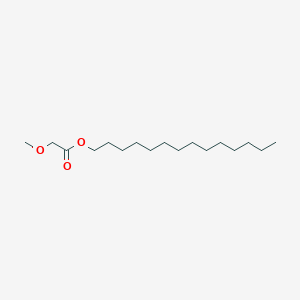
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

